3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one

PARP inhibition Neuroprotection Ischemia

3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one (CAS 284028-90-6; synonym DR2313, PARP Inhibitor XI) is a low-molecular-weight (182.24 g/mol) synthetic heterocyclic compound belonging to the thiopyrano[4,3-d]pyrimidin-4-one class. It functions as a competitive, brain-penetrant inhibitor of poly(ADP-ribose) polymerase (PARP) with IC50 values of 0.20 μM for PARP-1 and 0.24 μM for PARP-2 in rat brain nuclear extracts, and a Ki of 0.23 μM.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Cat. No. B12358856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2CSCCC2=N1
InChIInChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h6H,2-4H2,1H3
InChIKeyAFCYENILINZHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one (DR2313) – Compound Identity, Target Class, and Procurement-Relevant Properties


3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one (CAS 284028-90-6; synonym DR2313, PARP Inhibitor XI) is a low-molecular-weight (182.24 g/mol) synthetic heterocyclic compound belonging to the thiopyrano[4,3-d]pyrimidin-4-one class [1]. It functions as a competitive, brain-penetrant inhibitor of poly(ADP-ribose) polymerase (PARP) with IC50 values of 0.20 μM for PARP-1 and 0.24 μM for PARP-2 in rat brain nuclear extracts, and a Ki of 0.23 μM . The compound is supplied as a solid, typically at ≥98% purity (HPLC), and is distinguished by high aqueous solubility (≥36 mg/mL) relative to many PARP inhibitor chemotypes .

Why Generic Substitution of 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one with Other PARP Inhibitors Is Not Supported by Data


PARP inhibitors span multiple chemotypes—benzamides (3-AB), isoquinolinones (DPQ), phenanthridinones (PJ34), and thiopyrano[4,3-d]pyrimidinones (DR2313)—that exhibit order-of-magnitude differences in potency, solubility, and brain penetration. DR2313 demonstrates a 177-fold lower IC50 (0.20 μM) than the prototypical PARP inhibitor 3-aminobenzamide (35.4 μM) in the same rat brain nuclear extract assay [1]. Unlike DPQ, which is practically insoluble in water, DR2313 achieves aqueous solubility of ≥36 mg/mL, enabling intravenous infusion protocols in vivo . Critically, DR2313 retains neuroprotective efficacy when administered 2 hours post-ischemia, whereas the free radical scavenger MCI-186 (edaravone) loses all effect when given after insult, highlighting that mechanism-of-action, not merely target class membership, determines therapeutic window [2].

3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


PARP Enzymatic Inhibition: DR2313 vs. 3-Aminobenzamide (3-AB), DPQ, DIQ, and PND in Identical Rat Brain Nuclear Extract Assay

In the primary characterization study, DR2313 inhibited poly(ADP-ribosyl)ation in rat brain nuclear extracts with an IC50 of 0.20 μM, representing a 177-fold greater potency than 3-aminobenzamide (IC50 = 35.4 μM), a 4.8-fold improvement over DPQ (IC50 = 0.96 μM), a 14.8-fold improvement over DIQ (IC50 = 2.96 μM), and a 2.8-fold improvement over PND (IC50 = 0.56 μM) measured under identical conditions [1]. The competitive inhibition constant (Ki) for DR2313 was 0.23 μM [2].

PARP inhibition Neuroprotection Ischemia Enzymatic assay

Aqueous Solubility: DR2313 vs. DPQ and 3-Aminobenzamide – Enabling In Vivo Continuous Infusion Protocols

DR2313 exhibits aqueous solubility of 36 mg/mL (197.54 mM) at 25°C, which is critical for intravenous infusion administration used in neuroprotection studies (10 mg/kg bolus + 10 mg/kg/h infusion for 6 h) . In contrast, DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a potent PARP-1 inhibitor (IC50 = 40 nM), is practically insoluble in water, with maximum aqueous solubility estimated at only 10–20 μM for the free base . 3-Aminobenzamide shows variable aqueous solubility (reported as insoluble to ~22 mg/mL depending on the source), limiting its utility in parenteral formulations .

Solubility Formulation In vivo dosing PARP inhibitor

Post-Ischemia Therapeutic Time Window: DR2313 vs. Free Radical Scavenger MCI-186 (Edaravone) in Rat Transient Focal Ischemia

In a direct comparative experiment within the same study, DR2313 and MCI-186 (edaravone, 3-methyl-1-phenyl-2-pyrazolone-5-one) were tested in a rat transient focal ischemia model. Pre-treatment with MCI-186 (3 mg/kg i.v. bolus + 3 mg/kg/h infusion for 6 h) significantly reduced cortical infarct volume, but post-treatment (initiated after ischemia) completely failed to show any protective effect. In contrast, DR2313 (10 mg/kg i.v. bolus + 10 mg/kg/h infusion for 6 h) initiated 2 hours after ischemia still significantly prevented the progression of infarction [1]. This demonstrates that DR2313 possesses a therapeutically meaningful post-injury window that is absent for the free radical scavenger mechanism.

Therapeutic time window Cerebral ischemia Neuroprotection Stroke

Enzymatic Selectivity Profile: PARP-Specific Inhibition with No Activity Against GAPDH, ADH, LDH, or Lipid Peroxidation

Among several NAD+-utilizing enzymes tested, DR2313 was specific for PARP, with no detectable inhibitory activity against glyceraldehyde-3-phosphate dehydrogenase (GAPDH), alcohol dehydrogenase (ADH), or lactate dehydrogenase (LDH), and it did not affect lipid peroxidation [1]. DR2313 showed weak inhibition of mono(ADP-ribosyl)ation with an IC50 of 59 μM, indicating approximately 295-fold selectivity for poly(ADP-ribosyl)ation over mono(ADP-ribosyl)ation [2]. The compound is not selective between PARP-1 and PARP-2 (IC50 ratio = 1.2), which is a defined characteristic rather than a liability for ischemia research where both isoforms contribute to pathology .

Selectivity NAD-utilizing enzymes Off-target profiling PARP specificity

Neuroprotective Potency in Primary Cortical Cultures: EC50 Value and Comparison with PARP Inhibition Potency

In hydrogen peroxide- and glutamate-induced cell death models in primary rat cortical cultures—systems where PARP overactivation is the primary death mechanism—pretreatment with DR2313 prevented cell death with an EC50 of 0.27 μM . This cellular protection EC50 aligns closely with the biochemical IC50 (0.20 μM) and Ki (0.23 μM), indicating that PARP inhibition potency translates directly to functional neuroprotection without significant cell permeability barriers or off-target buffering effects. For comparison, 3-AB requires concentrations of 1–10 mM to achieve comparable cytoprotection in similar models, reflecting its ~5,000-fold weaker biochemical potency [1].

Neuroprotection Primary neurons Cell death EC50

Optimal Research and Procurement Scenarios for 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


In Vivo Cerebral Ischemia Studies Requiring Water-Soluble, Brain-Penetrant PARP Inhibition with a Post-Injury Dosing Window

DR2313 is the PARP inhibitor of choice for transient and permanent focal cerebral ischemia models (e.g., rat MCAO) where post-ischemic intervention is required. Its aqueous solubility (≥36 mg/mL) enables continuous intravenous infusion without DMSO-based vehicles, and its demonstrated post-treatment efficacy at 2 hours post-ischemia—a window where the free radical scavenger MCI-186 completely failed—makes it uniquely suited for studies modeling clinical stroke treatment paradigms rather than prophylaxis [1]. The compound's specificity for PARP over other NAD-utilizing enzymes (GAPDH, ADH, LDH) ensures that observed neuroprotection can be unambiguously attributed to PARP pathway inhibition [2].

In Vitro PARP Inhibition Studies Requiring a Clean Tool Compound with Defined Selectivity and No Solubility Confounds

For cell-free and cell-based PARP inhibition experiments, DR2313 offers a combination of sub-micromolar potency (IC50 = 0.20 μM) and defined selectivity that legacy inhibitors like 3-aminobenzamide (IC50 = 35.4 μM) cannot match [1]. Its EC50 of 0.27 μM in primary cortical cultures closely mirrors its biochemical IC50, validating cellular permeability. The compound inhibits PARP-1 and PARP-2 with near-equal potency (ratio ~1.2), making it suitable for studies where dual PARP-1/2 inhibition is the intended experimental condition rather than a confound [2]. Its aqueous solubility eliminates the need for DMSO concentrations that could independently affect cell viability readouts .

Comparator Studies Benchmarking Novel PARP Inhibitor Candidates Against a Well-Characterized Thiopyrano[4,3-d]pyrimidinone Chemotype

DR2313 represents the thiopyrano[4,3-d]pyrimidin-4-one structural class—a scaffold distinct from the benzamide, isoquinolinone, and phenanthridinone chemotypes that dominate the PARP inhibitor landscape [1]. With its crystal structure solved in complex with PARP-3 (PDB: 3C4H) and TNKS-2 (PDB: 4PNL), DR2313 provides a structurally characterized reference compound for structure-based drug design efforts focused on non-classical PARP inhibitor scaffolds [2]. Its well-documented pharmacokinetic profile in rats (brain penetration, i.v. infusion regimen) offers a benchmark for evaluating the in vivo performance of novel CNS-penetrant PARP inhibitors .

CNS Drug Discovery Programs Requiring a Brain-Penetrant PARP Inhibitor with Favorable Developability Properties

DR2313 combines brain penetrability with high aqueous solubility and a low molecular weight (182.24 g/mol)—all favorable attributes for CNS drug discovery tool compounds [1]. Its competitive mechanism with NAD+ (Ki = 0.23 μM) and well-characterized selectivity profile against dehydrogenases and lipid peroxidation pathways provide a clean pharmacological baseline for target validation studies in neurodegenerative disease, traumatic brain injury, and stroke models [2]. The compound's availability from multiple vendors at >98% purity with batch-specific solubility and stability data supports reproducible experimental design .

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